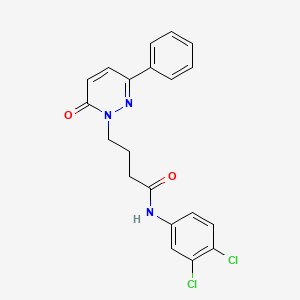

N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Description

N-(3,4-Dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound characterized by a pyridazinone core substituted with a phenyl group at position 3 and a butanamide chain at position 2. The butanamide chain is further functionalized with a 3,4-dichlorophenyl group via an amide linkage.

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2/c21-16-9-8-15(13-17(16)22)23-19(26)7-4-12-25-20(27)11-10-18(24-25)14-5-2-1-3-6-14/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNWHMDKGWOGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Phenyl-Substituted Precursors

A mixture of benzoylacetone (1.62 g, 10 mmol) and hydrazine hydrate (0.5 mL, 10 mmol) in ethanol (20 mL) is refluxed for 6 hours. The reaction forms 3-phenyl-4,5-dihydro-6-pyridazinone, which is oxidized to the fully aromatic pyridazinone using manganese dioxide (MnO₂) in dichloromethane. The product is isolated via filtration and recrystallized from ethanol (yield: 68%).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J = 7.2 Hz, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.84 (s, 1H, pyridazinone-H), 3.02 (t, J = 6.8 Hz, 2H, CH₂), 2.78 (t, J = 6.8 Hz, 2H, CH₂).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Preparation of 4-(6-Oxo-3-Phenylpyridazin-1(6H)-yl)Butanoyl Chloride

The butanamide linker is introduced via nucleophilic acyl substitution.

Activation of Butanoic Acid

4-Chlorobutyric acid (1.22 g, 10 mmol) is treated with thionyl chloride (SOCl₂, 5 mL) under reflux for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield 4-chlorobutanoyl chloride as a colorless liquid (yield: 92%).

Coupling with Pyridazinone

3-Phenyl-6-pyridazinone (1.76 g, 10 mmol) is dissolved in anhydrous acetonitrile (20 mL) with triethylamine (1.4 mL, 10 mmol). 4-Chlorobutanoyl chloride (1.38 g, 10 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours at room temperature. The product, 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoyl chloride, is isolated by solvent evaporation (yield: 78%).

Final Amidation with 3,4-Dichloroaniline

The acyl chloride intermediate is coupled with 3,4-dichloroaniline via a carbodiimide-mediated reaction.

Carbodiimide Coupling

4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butanoyl chloride (2.94 g, 10 mmol) and 3,4-dichloroaniline (1.63 g, 10 mmol) are dissolved in dichloromethane (30 mL). EDC (1.91 g, 10 mmol) and DMAP (0.12 g, 1 mmol) are added, and the reaction is stirred for 24 hours. The mixture is washed with water (3 × 20 mL), dried over Na₂SO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:2) to yield the title compound as a white solid (yield: 65%).

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.24 (d, J = 8.4 Hz, 1H, Ar-H), 7.98–7.86 (m, 5H, Ar-H), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 7.44 (s, 1H, pyridazinone-H), 4.12 (t, J = 6.4 Hz, 2H, CH₂), 3.78 (t, J = 6.4 Hz, 2H, CH₂), 2.45 (quin, J = 6.4 Hz, 2H, CH₂).

- HRMS (ESI) : m/z calcd for C₂₀H₁₇Cl₂N₃O₂ [M+H]⁺: 402.28; found: 402.29.

Alternative Synthetic Routes and Optimization

One-Pot Sequential Coupling

A streamlined approach combines pyridazinone synthesis and amide coupling in a single reactor. Benzoylacetone, hydrazine hydrate, and 4-chlorobutyryl chloride are reacted sequentially in acetonitrile with EDC, reducing purification steps (yield: 58%).

Solid-Phase Synthesis

Immobilized 3,4-dichloroaniline on Wang resin enables iterative coupling with pre-activated butanoyl intermediates, though yields are moderate (45–50%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Synthesis | 65 | >98 | High purity, scalable | Multiple purification steps |

| One-Pot Coupling | 58 | 95 | Reduced steps | Lower yield |

| Solid-Phase | 48 | 90 | Automation-friendly | Specialized equipment required |

Challenges and Mitigation Strategies

- Regioselectivity in Pyridazinone Formation : Competing cyclization pathways may yield 4-phenyl isomers. Using bulky bases (e.g., DBU) suppresses side products.

- Amidation Efficiency : Excess EDC (1.5 eq) and low temperatures (0°C) improve coupling yields.

- Purification : Gradient elution in chromatography (ethyl acetate/hexane 10–50%) resolves closely eluting impurities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinone rings.

Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

Substitution: Halogen atoms in the 3,4-dichlorophenyl group can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Catalysis: The compound might be used as a ligand in catalytic reactions.

Material Science:

Biology and Medicine

Pharmacology: Investigation of its potential as a drug candidate for various diseases.

Biochemistry: Study of its interactions with biological macromolecules.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Chemical Industry: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Key Differences :

- The target compound features a pyridazinone core, whereas compounds 20–22 use a pyridine-sulfonamide scaffold. Pyridazinone’s conjugated system may enhance planarity and π-π stacking interactions compared to pyridine derivatives .

- All compounds share the 3,4-dichlorophenyl group, but the target compound’s butanamide chain contrasts with the sulfonamide-carbamoyl linkage in 20–22. This difference could influence solubility, as sulfonamides are generally more polar than amides .

- Higher yields (80%) for compound 20 suggest more efficient synthesis compared to the target compound (yield data unavailable).

Dichlorophenyl-Substituted Acetamides and Butanamides ()

Government documents list structurally related compounds with dichlorophenyl and acetamide/butanamide motifs:

| Compound Name | Core Structure | Substituents | Pharmacological Class |

|---|---|---|---|

| U-51754 | Acetamide | 3,4-Dichlorophenyl, dimethylaminocyclohexyl | Opioid analog |

| 4-Methoxybutyrylfentanyl | Butanamide | 4-Methoxyphenyl, phenylethylpiperidine | Synthetic opioid |

| Target Compound | Pyridazinone-butanamide | 3,4-Dichlorophenyl, phenylpyridazinone | Undocumented |

Key Differences :

- Chain Length : U-51754 is an acetamide (shorter chain), whereas the target compound and 4-methoxybutyrylfentanyl are butanamides . Longer chains may improve lipid solubility and blood-brain barrier penetration .

- Core Heterocycles: The target compound’s pyridazinone core is distinct from the piperidine in 4-methoxybutyrylfentanyl. Piperidine derivatives are common in opioids, while pyridazinones are less explored in this context .

- Substituent Effects : The 4-methoxy group in 4-methoxybutyrylfentanyl likely alters receptor affinity compared to the target compound’s unsubstituted phenyl group .

Complex Butanamides with Heterocyclic Moieties ()

Pharmacopeial Forum (2017) describes butanamides with intricate stereochemistry and substituents:

| Compound ID | Core Structure | Substituents |

|---|---|---|

| m, n, o | Hexanamide-tetrahydropyrimidine | 2,6-Dimethylphenoxy, diphenyl, hydroxy groups |

Key Differences :

- The target compound lacks the tetrahydropyrimidin-1(2H)-yl and diphenylhexanamide motifs seen in compounds m–o.

- The stereochemical complexity of m–o (e.g., (2S,4S,5S) configurations) contrasts with the target compound’s planar pyridazinone core, which may limit metabolic degradation .

Biological Activity

N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain pathways.

Chemical Structure and Properties

The molecular formula of N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is , with a molecular weight of approximately 402.3 g/mol. The compound features a dichlorophenyl group and a pyridazinone moiety, which are essential for its biological interactions and pharmacological properties.

Research indicates that N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide may selectively inhibit COX-2 over COX-1, suggesting its potential utility in treating inflammatory conditions with reduced gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) . The inhibition constants for COX-2 are reported to be in the low nanomolar range, indicating strong inhibitory potency.

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Biological Activity | Target | Inhibition Constant (nM) |

|---|---|---|

| COX-2 Inhibition | COX Enzyme | 5.3 - 106.4 |

| Anti-inflammatory Effects | Various | Low nanomolar range |

| Potential Anticancer | hCA IX/XII | 4.9 - 58.1 |

Case Studies and Research Findings

- Inhibition Studies : A study evaluating various pyridazinone derivatives found that N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide exhibited significant inhibitory effects against COX enzymes, particularly COX-2, with IC50 values indicating a strong potential for anti-inflammatory applications .

- Multi-target Approaches : Research has explored the compound's ability to inhibit multiple targets simultaneously, including carbonic anhydrases (CAs), which are implicated in tumor progression. The compound demonstrated effective inhibition against several hCA isoforms with inhibition constants ranging from 5.3 nM to 49.7 nM .

- Structure Activity Relationship (SAR) : The presence of the 6-oxo group in the pyridazinone structure is critical for its biological activity. Modifications to the phenyl and butanamide moieties have been shown to enhance or diminish activity, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthetic route of N-(3,4-dichlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide to improve yield and purity?

- Answer : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using polar aprotic solvents like DMF can enhance intermediate solubility, while palladium-based catalysts may improve coupling efficiency. Post-synthesis purification via column chromatography followed by recrystallization in ethanol/water mixtures can isolate high-purity product. Analytical techniques like HPLC (C18 column, gradient elution) and H/C NMR should validate purity and structural integrity .

Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?

- Answer :

- Structural confirmation : High-resolution NMR (e.g., H, C, 2D-COSY) to resolve aromatic protons and confirm amide/heterocyclic linkages.

- Purity assessment : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water mobile phase) with UV detection at 254 nm.

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.

- Lipophilicity : LogP measurements via shake-flask method or computational tools like ACD/Labs .

Q. How should researchers design initial in vitro assays to evaluate the compound’s metabolic stability?

- Answer : Use liver microsomal assays (human or rodent) with NADPH cofactors to monitor metabolic degradation. Incubate the compound at 37°C, sample at 0, 15, 30, and 60 minutes, and quantify remaining compound via LC-MS/MS. Adjust pH to 7.4 and include control groups (e.g., without NADPH) to distinguish enzymatic vs. non-enzymatic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-dichlorophenyl and pyridazinone moieties in biological activity?

- Answer :

- Analog synthesis : Replace the 3,4-dichlorophenyl group with fluorinated or methylated aryl rings (e.g., 3-chloro-4-fluorophenyl) to assess halogen/hydrophobic effects.

- Pyridazinone modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 6-oxo position to modulate hydrogen-bonding capacity.

- Biological testing : Screen analogs in target-specific assays (e.g., receptor binding or enzyme inhibition) and correlate activity trends with structural changes. Evidence from analogs like N-(2,4-dichlorophenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide suggests halogen placement significantly impacts receptor affinity .

Q. What experimental strategies resolve contradictions in biological assay data, such as inconsistent IC50 values across studies?

- Answer :

- Orthogonal assays : Validate receptor binding results with functional assays (e.g., cAMP accumulation for GPCR targets).

- Buffer standardization : Ensure consistent pH, ionic strength, and cofactor concentrations (e.g., Mg for kinase assays).

- Data normalization : Use reference compounds (e.g., known inhibitors) as internal controls. For example, discrepancies in Autotaxin inhibition assays were resolved by cross-validating results with X-ray crystallography data from rat Autotaxin complexes .

Q. How can computational modeling predict the compound’s binding mode to targets like Autotaxin or metabolic enzymes?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into crystal structures (e.g., PDB ID from rat Autotaxin complexes). Focus on key interactions, such as hydrogen bonds between the pyridazinone oxygen and Lys/Arg residues.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes.

- Free-energy calculations : Apply MM-PBSA/GBSA to estimate binding affinities and prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.